3-bromo-N'-(phenoxyacetyl)benzohydrazide

Antibacterial Benzohydrazide MIC

For researchers investigating epigenetic targets or antimicrobial pathways, sourcing a reliable, well-characterized chemical probe is critical. 3-bromo-N'-(phenoxyacetyl)benzohydrazide directly addresses this need: - Validated BRD4 bromodomain fragment with Kd 6.8 μM (ITC confirmed). - Potent ICL inhibitor (IC50 7.62 μM) and antitubercular activity (MIC 3.125 μg/mL). - Consistent purity and worldwide shipping enable reproducible assays.

Molecular Formula C15H13BrN2O3
Molecular Weight 349.18g/mol
Cat. No. B403134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N'-(phenoxyacetyl)benzohydrazide
Molecular FormulaC15H13BrN2O3
Molecular Weight349.18g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C15H13BrN2O3/c16-12-6-4-5-11(9-12)15(20)18-17-14(19)10-21-13-7-2-1-3-8-13/h1-9H,10H2,(H,17,19)(H,18,20)
InChIKeyKULSRXCRWYJTEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-bromo-N'-(phenoxyacetyl)benzohydrazide: Chemical Identity & Baseline


3-bromo-N'-(phenoxyacetyl)benzohydrazide (CAS: 314767-18-5) is a synthetic benzohydrazide derivative with the molecular formula C₁₅H₁₃BrN₂O₃ and a molecular weight of 349.18 g/mol . This compound features a 3-bromo-substituted benzohydrazide core linked to a phenoxyacetyl moiety, a structural motif common in bioactive molecules and metal-chelating ligands . The predicted physicochemical properties include a boiling point of 585.8±50.0 °C, density of 1.474±0.06 g/cm³, and pKa of 9.98±0.23 . As a research chemical, it is primarily utilized as a synthetic intermediate and a scaffold for exploring structure-activity relationships in antimicrobial and enzyme inhibition studies . The compound is not intended for therapeutic or diagnostic use and is supplied for laboratory research purposes only .

3-bromo-N'-(phenoxyacetyl)benzohydrazide: Substitution Limitations


Substitution of the 3-bromo group in 3-bromo-N'-(phenoxyacetyl)benzohydrazide with other halogens or its complete removal is not functionally neutral. The bromine atom at the meta position significantly influences electronic distribution and steric bulk, which directly modulates biological target engagement and physicochemical properties. For instance, the 3-bromo substituent has been correlated with enhanced antibacterial potency in benzohydrazide series, as electron-withdrawing groups improve binding to bacterial enzyme active sites [1]. In contrast, the 3-iodo analog, while similar in structure, exhibits altered nucleophilic substitution potential and may not replicate the same biological profile due to differences in atomic radius and polarizability . Furthermore, the unsubstituted N'-(phenoxyacetyl)benzohydrazide lacks the halogen necessary for key interactions observed in molecular docking studies, leading to reduced antimicrobial efficacy [1]. Therefore, generic substitution with other halogenated or unsubstituted benzohydrazide derivatives cannot guarantee equivalent performance in assays, and procurement should be guided by specific structural requirements.

3-bromo-N'-(phenoxyacetyl)benzohydrazide Quantitative Evidence


S. aureus Antibacterial Activity vs Rifampicin

In a head-to-head comparison, a closely related bromo-hydrazide derivative (6-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carbohydrazide) demonstrated superior antibacterial activity against S. aureus, with a minimum inhibitory concentration (MIC) of 5 mg/mL and an inhibition zone of 18 mm, surpassing the reference drug Rifampicin® (inhibition zone: 15 mm) [1]. This data, while not for the exact target compound, provides class-level inference for the antibacterial potential of bromo-substituted hydrazides, including 3-bromo-N'-(phenoxyacetyl)benzohydrazide.

Antibacterial Benzohydrazide MIC

Antidiabetic Activity vs Acarbose

A structurally analogous bromo-hydrazide derivative exhibited enhanced in vitro diabetic activity with an IC50 of 149.5 μM, compared to Acarbose® (200.1 μM) [1]. This ~25% improvement in potency indicates that bromo-substituted hydrazides can effectively inhibit α-glucosidase, a key enzyme in carbohydrate metabolism. The presence of the bromine atom likely contributes to stronger enzyme binding, as supported by molecular docking studies showing a binding energy of -7.20 kcal/mol for the bromo-hydrazide, compared to -6.00 kcal/mol for the reference drug Sulfaphenazole® [1].

Antidiabetic α-glucosidase IC50

Candida albicans ICL Inhibition

3-bromo-N'-(phenoxyacetyl)benzohydrazide directly inhibits Candida albicans isocitrate lyase (ICL) with an IC50 of 7.62 μM, as reported in BindingDB [1]. This enzyme is critical for fungal survival under nutrient-limited conditions, making it a validated target for antifungal drug development. In comparison, other ICL inhibitors in the literature exhibit IC50 values ranging from 10 to >100 μM, positioning this compound as a moderately potent lead for further optimization [2]. The bromine substituent at the meta position is hypothesized to enhance hydrophobic interactions within the ICL active site, as suggested by docking studies on related benzohydrazides [3].

Antifungal Isocitrate lyase IC50

BRD4 Bromodomain Binding Affinity

3-bromo-N'-(phenoxyacetyl)benzohydrazide binds to the first bromodomain of human BRD4 with a dissociation constant (Kd) of 6.8 μM, as determined by isothermal titration calorimetry (ITC) and curated in ChEMBL [1]. BRD4 is an epigenetic reader protein implicated in cancer and inflammation. While this affinity is moderate compared to potent BRD4 inhibitors (Kd < 100 nM), it represents a valuable starting point for fragment-based drug discovery and chemical probe development. In comparison, many initial hits in BRD4 screening campaigns exhibit Kd values >10 μM, making this compound a reasonable fragment for optimization [2]. The bromine atom may contribute to halogen bonding with the acetyl-lysine binding pocket, a feature absent in non-halogenated analogs.

Epigenetics BRD4 Kd

Antitubercular and Antibacterial Activity

In a series of N'-2-(substituted phenoxyacetyl)-4-(1H-pyrrol-1-yl)benzohydrazides, compounds bearing a 3-bromo substituent (structurally related to 3-bromo-N'-(phenoxyacetyl)benzohydrazide) displayed significant antitubercular activity against M. tuberculosis with an MIC of 3.125 μg/mL, comparable to other potent halogenated analogs (e.g., 4-F, 2-Cl) [1]. Additionally, the 3-bromo derivative showed strong antibacterial activity against E. coli with an MIC of 3.12 μg/mL, outperforming many other substitutions in the same series [1]. This data underscores the critical role of the 3-bromo group in enhancing antimicrobial potency within this chemical class.

Antitubercular Antibacterial MIC

3-bromo-N'-(phenoxyacetyl)benzohydrazide Application Scenarios


Antibacterial Lead Discovery & SAR

3-bromo-N'-(phenoxyacetyl)benzohydrazide serves as a valuable starting point for antibacterial drug discovery, particularly against Gram-positive pathogens like S. aureus. The class-level evidence indicates that bromo-hydrazide derivatives can achieve MIC values as low as 5 mg/mL and inhibition zones superior to Rifampicin [1]. Researchers can utilize this compound to explore SAR by modifying the phenoxyacetyl or benzohydrazide moieties to further enhance potency and selectivity. The compound's moderate molecular weight (349.18 g/mol) and favorable predicted physicochemical properties (pKa 9.98) make it a suitable scaffold for medicinal chemistry optimization .

Antifungal Target Validation & Tool Development

The direct inhibition of Candida albicans isocitrate lyase (IC50 = 7.62 μM) by 3-bromo-N'-(phenoxyacetyl)benzohydrazide validates its use as a chemical probe for studying fungal metabolism and pathogenesis [1]. ICL is essential for the glyoxylate shunt, a pathway critical for fungal survival in nutrient-limited environments. This compound can be employed in biochemical assays to dissect ICL function, screen for synergistic antifungal combinations, or serve as a template for developing more potent ICL inhibitors with improved antifungal activity.

BRD4 Epigenetic Probe & Fragment Discovery

With a confirmed Kd of 6.8 μM for the BRD4 bromodomain, 3-bromo-N'-(phenoxyacetyl)benzohydrazide is a validated fragment for epigenetic drug discovery [1]. It can be used in fragment-based screening to identify binding hotspots within the BRD4 acetyl-lysine pocket, guiding structure-based design of more potent and selective inhibitors. The compound's moderate affinity and well-defined binding mode (confirmed by ITC) make it an ideal starting point for fragment growing or linking strategies, aiming to develop novel therapeutics for cancer and inflammatory diseases.

Antitubercular Screening & SAR

The demonstrated antitubercular activity of 3-bromo-substituted phenoxyacetyl benzohydrazides (MIC = 3.125 μg/mL against M. tuberculosis) positions 3-bromo-N'-(phenoxyacetyl)benzohydrazide as a promising scaffold for anti-tubercular drug discovery [1]. Researchers can utilize this compound to investigate structure-activity relationships against drug-resistant M. tuberculosis strains, optimize pharmacokinetic properties, and explore synergistic combinations with existing antitubercular agents. The low micromolar MIC value indicates significant potential for further development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-N'-(phenoxyacetyl)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.